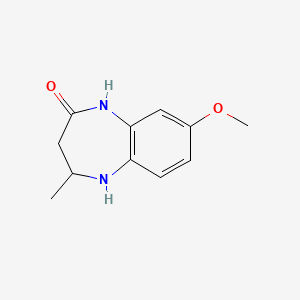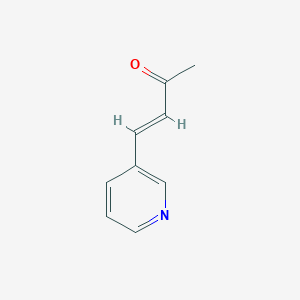
4-(Quinolin-6-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-6-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline moiety attached to a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of functionalized acyclic substrates, which can be achieved through various catalytic and non-catalytic processes . Another approach involves the oxidation of pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-6-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidinone.
Reduction: Reduction of quinoline moiety to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Catalysts such as palladium or copper, and oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Catalysts like platinum or palladium on carbon, and reducing agents such as sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Pyrrolidinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(Quinolin-6-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Quinolin-6-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the quinoline moiety, used in various pharmaceutical applications.
Quinolin-2-one: Contains a quinoline ring fused to a lactam, known for its diverse biological activities.
Pyrrolidine: A saturated analog of pyrrolidinone, widely used in medicinal chemistry.
Uniqueness: 4-(Quinolin-6-yl)pyrrolidin-2-one is unique due to the presence of both the quinoline and pyrrolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-quinolin-6-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-7-11(8-15-13)9-3-4-12-10(6-9)2-1-5-14-12/h1-6,11H,7-8H2,(H,15,16) |
InChI Key |
KLPCDKINGDTGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


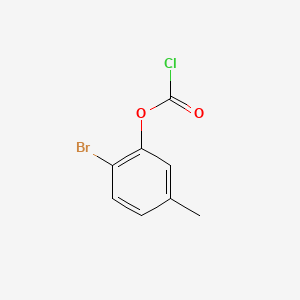
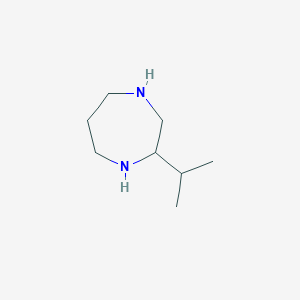

![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)
![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

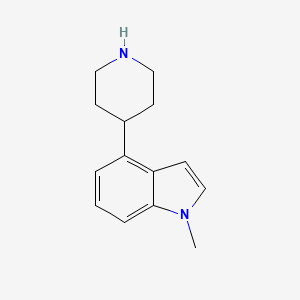
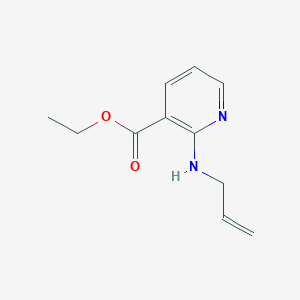
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
